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Compound of Interest

Compound Name: 4-Chloropyridazine

Cat. No.: B092835

To our valued scientific community,

This document is intended to serve as a comprehensive technical guide on the spectroscopic
characterization of 4-Chloropyridazine. As a senior application scientist, the goal is to provide
not just raw data, but a deeper understanding of how this data is generated and interpreted,
empowering researchers in their drug development and scientific endeavors.

It is with transparency that we must report that despite extensive searches of publicly available
spectral databases, including the Spectral Database for Organic Compounds (SDBS), and a
thorough review of scientific literature, the complete raw spectroscopic data (*H NMR, 13C
NMR, IR, and MS) for 4-Chloropyridazine (CAS No. 17180-92-6) is not readily accessible.
This can occur for various reasons, including the compound being a niche intermediate, or the
data residing in proprietary databases.

However, the principles of spectroscopic analysis are universal. Therefore, this guide will
proceed by outlining the established methodologies and providing a detailed, expert-driven
interpretation of the expected spectroscopic data for 4-Chloropyridazine, based on the known
effects of its structural components—the pyridazine ring and the chlorine substituent. This
approach will provide a robust framework for any researcher who synthesizes or acquires this
compound to perform their own analysis.

The Strategic Importance of 4-Chloropyridazine
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4-Chloropyridazine is a heterocyclic aromatic compound. The pyridazine core, a Six-
membered ring with two adjacent nitrogen atoms, is a recognized "privileged structure” in
medicinal chemistry.[1] Its derivatives are integral to the synthesis of a wide array of
compounds with potential therapeutic applications. The addition of a chlorine atom at the 4-
position significantly alters the electronic properties of the ring, making it a versatile
intermediate for further functionalization through nucleophilic substitution reactions, a key
strategy in the synthesis of novel drug candidates.[2][3]

The Analytical Workflow: A Multi-faceted Approach

The unambiguous structural elucidation of a molecule like 4-Chloropyridazine relies on the
synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of
the structural puzzle, and together they offer a self-validating system for confirmation.
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Caption: Integrated workflow for the structural verification of 4-Chloropyridazine.

Proton Nuclear Magnetic Resonance (*H NMR)

Spectroscopy
The "Why": Mapping Proton Environments

1H NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule. It operates on the principle that protons in different
electronic environments will resonate at different frequencies when placed in a strong magnetic
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field. The chemical shift (d), signal splitting (multiplicity), and coupling constants (J) provide a
detailed map of the proton connectivity.

Experimental Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Chloropyridazine in ~0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent is critical; it must
dissolve the sample without contributing interfering proton signals.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,
which is defined as 0.00 ppm.

o Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or
higher). Acquire the spectrum using a standard pulse sequence. A higher field strength
provides better signal dispersion and simplifies interpretation.

Expected Data and Interpretation

The 4-Chloropyridazine molecule has three aromatic protons. Their expected chemical shifts
are influenced by the electronegativity of the two nitrogen atoms and the chlorine atom, which
generally deshield adjacent protons, shifting their signals downfield.

Caption: Structure of 4-Chloropyridazine with proton numbering.

Table 1: Expected *H NMR Data for 4-Chloropyridazine

Expected o o Expected J .
Proton Multiplicity Rationale
(ppm) (Hz)
Adjacent to N1
H3 ~9.2 Doublet ~2.5 and C4-CI; highly
deshielded.
Doublet of Js,6 =5.0,J3,5 = Coupled to both
H5 ~7.8
Doublets 2.5 H6 and H3.
Adjacent to N1,
H6 ~9.0 Doublet ~5.0

deshielded.
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The H3 proton is expected to be the most downfield due to the influence of the adjacent
nitrogen and the C-CI group. H6 will also be significantly downfield due to the adjacent
nitrogen. H5 will be the most upfield of the three, appearing as a doublet of doublets due to
coupling with both H3 and H6.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)

Spectroscopy
The "Why": Probing the Carbon Skeleton

13C NMR spectroscopy provides information about the number and types of carbon atoms in a
molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a
single line, giving a direct count of non-equivalent carbons. The chemical shifts are highly
sensitive to the electronic environment, providing clues about hybridization and attached
functional groups.

Experimental Protocol

The sample preparation is identical to that for tH NMR. The acquisition, however, requires a
different set of pulse program parameters optimized for the 13C nucleus. Due to the low natural
abundance of 13C, a greater number of scans are typically required to achieve a good signal-to-
noise ratio.

Expected Data and Interpretation

4-Chloropyridazine has four unique carbon atoms. The carbons directly bonded to the
electronegative nitrogen and chlorine atoms will be significantly deshielded and appear at
higher chemical shifts (downfield).

Caption: Structure of 4-Chloropyridazine with carbon numbering.

Table 2: Expected 3C NMR Data for 4-Chloropyridazine
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Carbon Expected & (ppm) Rationale
Directly bonded to two nitrogen
C3 ~152 ] o
atoms (in proximity).
Attached to chlorine;
C4 ~140 o o
significant deshielding.
Standard aromatic carbon,
C5 ~125 _
least deshielded.
Directly bonded to a nitrogen
C6 ~155

atom.

The carbons adjacent to the nitrogen atoms (C3 and C6) are expected to have the largest
chemical shifts. The carbon bearing the chlorine atom (C4) will also be downfield. C5, being the
furthest from the heteroatoms, should have the most upfield signal in the aromatic region.

Infrared (IR) Spectroscopy
The "Why": Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites
molecular vibrations (stretching and bending). Specific bonds and functional groups have
characteristic absorption frequencies, making IR an excellent tool for identifying their presence
or absence.

Experimental Protocol

o Sample Preparation: For a solid sample like 4-Chloropyridazine, the most common method
is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground
with dry KBr powder and pressed into a transparent disk.

o Data Acquisition: The pellet is placed in the sample holder of an FTIR (Fourier-Transform
Infrared) spectrometer, and the spectrum is recorded.

Expected Data and Interpretation

The IR spectrum will confirm the presence of the aromatic ring and the carbon-chlorine bond.
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Table 3: Expected IR Absorption Bands for 4-Chloropyridazine

Wavenumber . . . L
Vibration Type Intensity Significance
(cm™)
Confirms the
3100-3000 C-H stretch (aromatic)  Medium presence of aromatic
C-H bonds.
_ Characteristic of the
C=C & C=Nring ) o ]
1600-1450 ] Medium-Strong pyridazine aromatic
stretching )
ring system.
) ) ) Further evidence of
1200-1000 C-H in-plane bending Medium )
the aromatic structure.
A key indicator for the
850-750 C-Cl stretch Strong presence of the

chlorine substituent.

The fingerprint region (below 1500 cm~?) will show a complex pattern of absorptions that is
unique to the overall molecular structure of 4-Chloropyridazine.

Mass Spectrometry (MS)
The "Why": Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides the exact molecular weight of the compound and,
through fragmentation patterns, offers valuable clues about its structure.

Experimental Protocol

o Sample Introduction: A dilute solution of 4-Chloropyridazine is introduced into the mass
spectrometer.

« lonization: A common method for small molecules is Electron lonization (El), where high-
energy electrons bombard the sample, causing ionization and fragmentation.
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e Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer) and detected.

Expected Data and Interpretation

The key features to look for in the mass spectrum of 4-Chloropyridazine are the molecular ion
peak and the characteristic isotopic pattern of chlorine.

Table 4: Expected Mass Spectrometry Data for 4-Chloropyridazine

m/z Value lon Significance

Molecular ion peaks. The ~3:1

intensity ratio is the

114 & 116 [M]* & [M+2]* characteristic isotopic
signature of one chlorine atom
(33CI:37Cl).

79 [M-CIl* Loss of the chlorine atom.

Subsequent loss of hydrogen
52 [CaHaN2 - CI - HCN]J* cyanide from the pyridazine

ring.

The molecular weight of 4-Chloropyridazine (C4H3CINz) is 114.53 g/mol . The mass spectrum
will show a molecular ion peak [M]* at m/z 114 (corresponding to the 3>Cl isotope) and an
[M+2]* peak at m/z 116 (for the 3’Cl isotope) with an intensity ratio of approximately 3:1. This
isotopic pattern is definitive proof of the presence of a single chlorine atom.

[CaH3CINZ]*™ -Cle [CaH3N2]* - HCN [CsHzN]*
m/z =114/116 m/z =79 m/z =52

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for 4-Chloropyridazine in EI-MS.

Conclusion: An Integrated Approach to Certainty
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While the specific, recorded spectra for 4-Chloropyridazine remain elusive in public
databases, a comprehensive understanding of spectroscopic principles allows for a robust
prediction of its analytical signature. The combination of 1H and *3C NMR to map the carbon-
hydrogen framework, IR spectroscopy to identify key functional groups, and mass spectrometry
to confirm the molecular weight and elemental composition provides a rigorous, self-validating
methodology for the structural confirmation of this important synthetic intermediate. This guide
provides the expected data and interpretive logic to empower researchers to confidently
analyze 4-Chloropyridazine in their own laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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